
Pyridomycin
Übersicht
Beschreibung
Pyridomycin is a natural product with potent antimycobacterial activity, specifically targeting Mycobacterium tuberculosis. It is a cyclodepsipeptide produced by certain Streptomyces species. This compound has garnered significant attention due to its ability to inhibit the InhA enoyl reductase enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridomycin is biosynthesized through a hybrid system involving nonribosomal peptide synthetase and polyketide synthase. The ring structure of this compound is generated by this hybrid system, specifically involving the enzymes PyrE, PyrF, and PyrG . The biosynthetic pathway also includes the short-chain dehydrogenase/reductase family protein Pyr2, which functions as a 3-oxoacyl acyl carrier protein reductase .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Specific details on large-scale industrial production methods are limited in the literature.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different analogues.
Reduction: The enolic acid moiety in this compound can be reduced to form hydroxyl derivatives.
Substitution: Functional groups in this compound can be substituted to create derivatives with varying bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation Products: this compound analogues with altered functional groups.
Reduction Products: Hydroxyl derivatives of this compound.
Substitution Products: Derivatives with substituted functional groups, potentially enhancing bioactivity.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
Pyridomycin's structure includes:
- Two pyridyl groups
- A propionic acid moiety
- A unique 2-hydroxy-3-methylpent-2-enoic acid
This configuration allows it to effectively inhibit InhA, making it a promising candidate for drug development against multidrug-resistant tuberculosis strains .
Minimum Bactericidal Concentration (MBC)
Research has established that this compound exhibits a minimum bactericidal concentration (MBC) against M. tuberculosis H37Rv ranging from 0.62 to 1.25 µg/ml. Its effectiveness extends to intracellular environments, where it demonstrates significant activity in macrophage models, inhibiting bacterial replication effectively when combined with rifampicin .
Comparative Efficacy
A comparative study highlighted that while isoniazid could reduce intracellular M. tuberculosis load by one log, this compound in combination with rifampicin completely prevented bacterial multiplication within macrophages over a seven-day period . This underscores this compound's potential as an effective treatment option alongside existing therapies.
Compound | MBC (µg/ml) | Intracellular Activity | Resistance Profile |
---|---|---|---|
This compound | 0.62 - 1.25 | Effective | No cross-resistance with INH |
Isoniazid | Varies | Moderate | Known resistance issues |
Case Study 1: Resistance Mechanism Analysis
In a study examining the resistance mechanisms of M. tuberculosis, researchers identified mutations in the inhA gene that conferred increased resistance to this compound. This was demonstrated through whole-genome sequencing and genetic validation, revealing that specific mutations significantly raised the minimum inhibitory concentration (MIC) for this compound in resistant strains .
Case Study 2: Synthesis and Derivatives
Recent efforts have focused on synthesizing derivatives of this compound to enhance its antimicrobial properties. For instance, dihydropyridomycins were synthesized and tested for their activity, revealing that modifications to the enolic acid moiety affected their potency . Such studies are pivotal for developing next-generation antimycobacterial agents.
Case Study 3: Biosynthetic Pathway Exploration
The biosynthetic pathway of this compound has been characterized using genetic manipulation techniques. By knocking out specific genes involved in its biosynthesis within Dactylosporangium fulvum, researchers have been able to elucidate the metabolic pathways leading to this compound production, paving the way for biotechnological applications in antibiotic production .
Wirkmechanismus
Pyridomycin exerts its effects by inhibiting the InhA enoyl reductase enzyme in Mycobacterium tuberculosis. This enzyme is essential for the synthesis of mycolic acids, which are vital components of the bacterial cell wall. This compound binds to both the NADH cofactor and the lipid substrate-binding pockets of InhA, effectively blocking its activity and leading to the death of the bacterium .
Vergleich Mit ähnlichen Verbindungen
Pyridomycin is unique in its dual inhibition of the NADH and lipid substrate-binding pockets of InhA. Similar compounds include:
Isoniazid: A well-known antituberculosis drug that also targets InhA but requires activation by the bacterial enzyme KatG.
Ethionamide: Another antituberculosis drug that targets InhA but has a different activation mechanism.
Alkyl Diphenyl Ethers: Compounds that inhibit the lipid-binding site of InhA.
This compound’s ability to inhibit both binding pockets makes it a promising candidate for overcoming drug resistance in tuberculosis treatment.
Biologische Aktivität
Pyridomycin is a naturally occurring cyclodepsipeptide antibiotic produced by Dactylosporangium fulvum and has garnered attention for its potent antimycobacterial activity, particularly against Mycobacterium tuberculosis (M. tuberculosis). This article delves into the biological activity of this compound, highlighting its mechanisms of action, spectrum of activity, structure-activity relationships, and potential for drug development against tuberculosis.
This compound primarily acts by inhibiting the InhA enoyl-acyl carrier protein (ACP) reductase, a critical enzyme in the fatty acid synthesis pathway of M. tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall. The compound competes with NADH for binding at the active site of InhA, thereby blocking the enzymatic activity required for mycolic acid production .
Key Findings:
- Target Identification : Genetic studies involving this compound-resistant mutants revealed mutations in the inhA gene, confirming it as the primary target .
- Competitive Inhibition : this compound functions as a competitive inhibitor at the NADH-binding site of InhA, leading to effective disruption of mycolic acid synthesis without requiring activation by KatG, unlike isoniazid .
Spectrum of Activity
This compound exhibits a narrow spectrum of activity, primarily targeting mycobacteria. It shows minimal or no activity against other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values highlight its potency against various strains:
Bacterial Strain | MIC (µg/ml) |
---|---|
M. tuberculosis H37Rv | 0.31–0.63 |
M. smegmatis mc² 155 | 0.62–1.25 |
Corynebacterium glutamicum | >100 |
These findings suggest that this compound targets a unique component in mycobacteria that is absent or significantly different in other bacterial genera .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed critical insights into its bioactivity:
- Enolic Acid Moiety : The presence of an enolic acid moiety is essential for its pharmacological activity. Modifications to this structure can significantly reduce its effectiveness .
- Hydroxyl Group on C-10 : The stereochemistry at C-10 is crucial; alterations here lead to diminished antimicrobial activity .
Cytotoxicity and Selectivity
This compound demonstrates a favorable selectivity index, indicating low toxicity to human cells compared to its bactericidal effects on M. tuberculosis:
Cell Line | IC50 (µg/ml) |
---|---|
HepG2 (liver) | 100 |
A549 (lung) | 50 |
This results in a selectivity index greater than 100-fold in favor of targeting M. tuberculosis over human cells .
Case Studies and Research Findings
Several studies have reinforced this compound's potential as a therapeutic agent against tuberculosis:
- In Vivo Efficacy : Animal studies have shown that this compound effectively reduces bacterial load in models infected with M. tuberculosis, demonstrating its potential as a treatment option for both active and latent TB infections .
- Combination Therapy : In combination with rifampicin, this compound has been shown to prevent the replication of intracellular M. tuberculosis within macrophages, highlighting its utility in multidrug regimens .
- Resistance Profiles : Notably, clinical isolates resistant to isoniazid remain susceptible to this compound, suggesting it could be an effective alternative for treating resistant strains of M. tuberculosis .
Eigenschaften
CAS-Nummer |
18791-21-4 |
---|---|
Molekularformel |
C27H32N4O8 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
N-[(2Z)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)/b23-14- |
InChI-Schlüssel |
WHIKSLGSXKIHCA-UCQKPKSFSA-N |
SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
Isomerische SMILES |
CC/C(=C\1/C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)/C |
Kanonische SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C |
Aussehen |
Assay:≥95%A pink residue |
Synonyme |
Erizomycin; NSC 246134 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pyridomycin specifically targets the NADH-dependent enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis [, ]. This enzyme is crucial for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. By competitively inhibiting NADH binding to InhA, this compound disrupts mycolic acid synthesis, ultimately leading to bacterial cell death [, , ]. Interestingly, this compound displays a unique binding mode by simultaneously occupying both the NADH and substrate-binding pockets of InhA [, ]. This dual-binding characteristic distinguishes it from other InhA inhibitors, such as isoniazid, and could potentially contribute to its efficacy against isoniazid-resistant strains [].
A: this compound is a cyclodepsipeptide characterized by the presence of rare 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid moieties [, ]. Its structure was elucidated through chemical degradation studies, including ozonolysis and hydrolysis under various conditions, and ultimately confirmed by X-ray crystallography of its dihydrobromide salt []. The molecular formula of this compound is C27H32N4O8 and its molecular weight is 540.57 g/mol. Detailed spectroscopic data can be found in the literature describing its isolation and structural characterization [].
A: The biosynthetic pathway of this compound has been elucidated through the identification and characterization of its gene cluster in Streptomyces pyridomyceticus [, ]. This cluster comprises genes encoding nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and tailoring enzymes responsible for assembling the unique structural features of this compound. Of particular interest is the presence of an unusual NRPS module, PyrG, containing two tandem adenylation domains and a PKS-type ketoreductase domain []. Notably, the discovery of this compound B, a new analog accumulating in a pyr2 gene-inactivated mutant, highlighted the role of Pyr2 as a trans-acting ketoreductase in forming the C-10 hydroxyl group and the enolic acid moiety []. These findings contribute to our understanding of this compound biosynthesis and provide a basis for generating new analogs through genetic engineering.
ANone: While this compound exhibits potent antimycobacterial activity and a unique mechanism of action, several challenges need to be addressed before it can be considered a viable drug candidate:
- Improving pharmacokinetic properties: Further research is needed to optimize its absorption, distribution, metabolism, and excretion (ADME) profile [].
- Enhancing in vivo efficacy: Although effective in vitro, this compound’s in vivo efficacy requires further investigation []. Development of suitable animal models and exploration of drug delivery systems could help improve its therapeutic potential.
- Addressing potential toxicity: Thorough toxicological studies are crucial to assess the safety profile of this compound and its analogs [].
ANone: The search for new anti-tuberculosis drugs targeting InhA encompasses various strategies, including:
A: this compound was first isolated in 1953 by Maeda and colleagues from a Streptomyces strain [, ]. It demonstrated in vitro activity against M. tuberculosis, but its in vivo efficacy was limited [, ]. Despite early interest, research on this compound waned due to challenges in its isolation, purification, and in vivo activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.